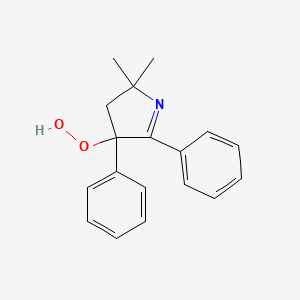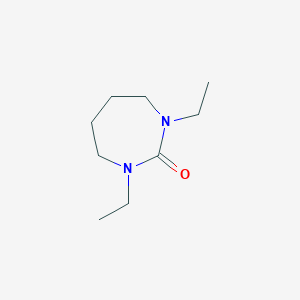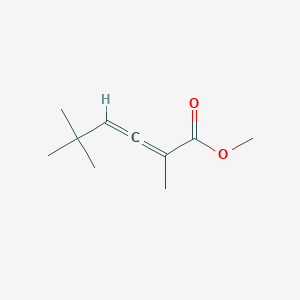
2,2-Dimethyl-4,5-diphenyl-3,4-dihydro-2H-pyrrole-4-peroxol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-4,5-diphenyl-3,4-dihydro-2H-pyrrole-4-peroxol is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring, which is a five-membered ring containing one nitrogen atom The compound is characterized by the presence of two methyl groups and two phenyl groups attached to the pyrrole ring, along with a peroxol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4,5-diphenyl-3,4-dihydro-2H-pyrrole-4-peroxol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of a diketone with an amine, followed by cyclization and oxidation steps to introduce the peroxol group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling reactive intermediates and products. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.
化学反応の分析
Types of Reactions
2,2-Dimethyl-4,5-diphenyl-3,4-dihydro-2H-pyrrole-4-peroxol can undergo various chemical reactions, including:
Oxidation: The peroxol group can participate in oxidation reactions, potentially forming more oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The phenyl and methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield more highly oxidized pyrrole derivatives, while reduction could produce partially or fully reduced compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with different properties.
科学的研究の応用
2,2-Dimethyl-4,5-diphenyl-3,4-dihydro-2H-pyrrole-4-peroxol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Potential therapeutic applications include its use as a precursor for developing new pharmaceuticals with specific biological activities.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of 2,2-Dimethyl-4,5-diphenyl-3,4-dihydro-2H-pyrrole-4-peroxol involves its interaction with molecular targets through its functional groups. The peroxol group can participate in redox reactions, affecting cellular processes and signaling pathways. The phenyl and methyl groups contribute to the compound’s overall stability and reactivity, influencing its interactions with enzymes, receptors, and other biomolecules.
類似化合物との比較
Similar Compounds
2,2-Dimethyl-4,5-diphenyl-3,4-dihydro-2H-pyrrole: Lacks the peroxol group, resulting in different chemical properties and reactivity.
4,5-Diphenyl-2H-pyrrole: A simpler structure without the dimethyl and peroxol groups, leading to distinct applications and behavior.
2,2-Dimethyl-3,4-dihydro-2H-pyrrole-4-peroxol:
Uniqueness
The presence of both phenyl and peroxol groups in 2,2-Dimethyl-4,5-diphenyl-3,4-dihydro-2H-pyrrole-4-peroxol makes it unique among similar compounds. This combination of functional groups imparts specific chemical properties, such as enhanced stability, reactivity, and potential for diverse applications in various fields.
特性
| 78371-23-0 | |
分子式 |
C18H19NO2 |
分子量 |
281.3 g/mol |
IUPAC名 |
4-hydroperoxy-2,2-dimethyl-4,5-diphenyl-3H-pyrrole |
InChI |
InChI=1S/C18H19NO2/c1-17(2)13-18(21-20,15-11-7-4-8-12-15)16(19-17)14-9-5-3-6-10-14/h3-12,20H,13H2,1-2H3 |
InChIキー |
ADKCBCPGLBJSAW-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C(=N1)C2=CC=CC=C2)(C3=CC=CC=C3)OO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[2-(2-Hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14450047.png)
![2-Methyl-2-(4-methylpent-3-en-1-yl)-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14450055.png)

![Tetrahydroalstonate d'imidazole [French]](/img/no-structure.png)
